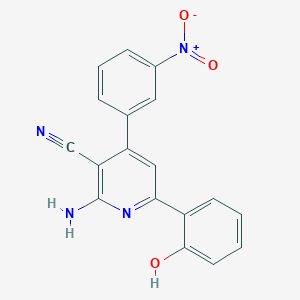
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely known for their applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzoyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzophenone derivatives.
Aplicaciones Científicas De Investigación
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of UV-absorbing agents in sunscreens and other cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl group can interact with various enzymes and receptors, leading to modulation of their activity. For example, in biological systems, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one can be compared with other benzophenone derivatives such as:
Benzophenone: A simpler structure with two phenyl rings attached to a carbonyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group on one of the phenyl rings, which can enhance its reactivity and biological activity.
2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, providing additional sites for chemical modification and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives.
Propiedades
Número CAS |
189230-90-8 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(2-benzoylphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H20O2/c1-23(2,22(25)18-13-7-4-8-14-18)20-16-10-9-15-19(20)21(24)17-11-5-3-6-12-17/h3-16H,1-2H3 |
Clave InChI |
SLNRQTSFPZRTIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


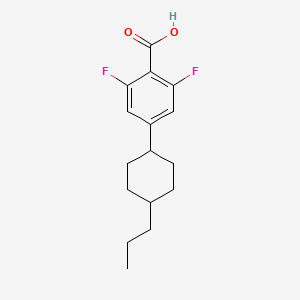
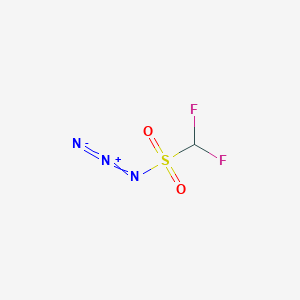
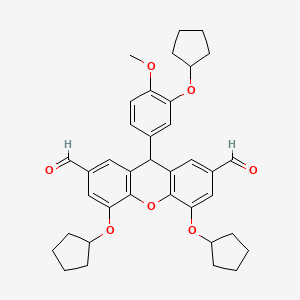

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
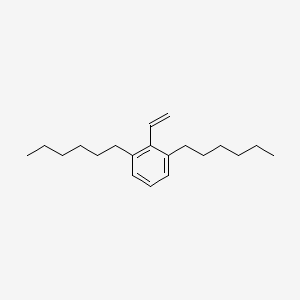
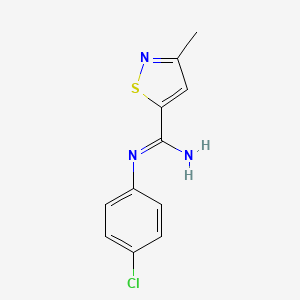

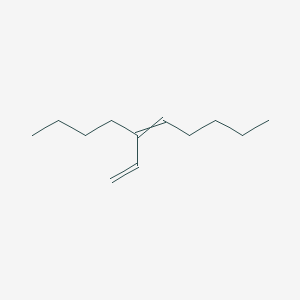
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
